molecular formula C25H24N2O2S B2387855 N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681276-71-1

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2387855
CAS No.: 681276-71-1
M. Wt: 416.54
InChI Key: KEINWAGRGQQVBO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic chemical reagent designed for research applications. Its molecular structure incorporates both indole and acetamide moieties, which are features commonly investigated in medicinal chemistry for their potential biological activity . Compounds with similar structural motifs, particularly those featuring an indole core linked to an acetamide group, have been studied for their potential as selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a key enzyme in the inflammatory response, and its selective inhibition is a valuable strategy in anti-inflammatory and anticancer research . The presence of the thioether bridge and the 4-methylbenzyl group in this specific compound may influence its binding affinity and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in biochemical assays and molecular modeling experiments to explore its mechanism of action and further the development of novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-7-9-19(10-8-18)15-27-16-24(22-5-3-4-6-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEINWAGRGQQVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioacetamide Formation: The indole derivative is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the thioacetamide intermediate.

    Final Coupling: The thioacetamide intermediate is coupled with 4-methoxyphenyl isothiocyanate under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 10l, ) correlate with lower yields (6–17%), likely due to steric or electronic challenges in synthesis .
  • Melting Points: Polar substituents (e.g., nitro in 10l) increase melting points (190–191°C) compared to non-polar groups (e.g., pyridin-2-yl in 10m: 153–154°C) .

Pharmacological Activity

Anticancer Potential:
  • Bcl-2/Mcl-1 Inhibition : Analogs in (e.g., 10j, 10k) show dual inhibition of Bcl-2/Mcl-1, critical apoptosis regulators. The target’s 4-methoxyphenyl group, being electron-donating, may enhance binding affinity compared to electron-withdrawing substituents (e.g., 4-nitrophenyl in 10l) .
  • MTT Assay Results : Compounds with methoxyphenyl acetamide moieties (e.g., ’s compound 38–40) exhibit potent activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting the target compound may share similar efficacy .
Selectivity and Solubility:
  • Sulfur Linkages : The thioether group in the target compound (vs. sulfonamide in ’s compound 36) may improve membrane permeability due to reduced polarity .
  • Benzyl Substituents : The 4-methylbenzyl group (target) vs. 4-chlorobenzyl () could alter metabolic stability, as methyl groups are less prone to oxidative degradation than halogens .

Physicochemical Properties

  • LogP Predictions : Compared to analogs with chlorophenyl () or thiadiazole () groups, the target’s methoxy group may lower LogP, enhancing aqueous solubility .

Biological Activity

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thioacetamide moiety linked to an indole derivative and a methoxyphenyl group, which are crucial for its biological activity. The synthesis typically involves several steps:

  • Formation of the Indole Derivative : Reaction of 4-methylbenzylamine with indole-3-carboxaldehyde under acidic conditions.
  • Thioacetamide Formation : Coupling the indole derivative with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base.
  • Final Coupling Reaction : The final product is obtained through controlled conditions involving reflux in an appropriate solvent like ethanol or methanol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thioacetamides can induce apoptosis and autophagy in various cancer cell lines, including melanoma and pancreatic cancer .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer metabolism.
  • Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways that promote cell survival and proliferation.
  • Gene Expression Alteration : It influences the expression of genes associated with apoptosis and cell cycle regulation.

Anti-inflammatory Properties

Additionally, compounds in this class have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and activating anti-inflammatory pathways .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of related compounds, a derivative demonstrated high potency against resistant cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and activation of caspases .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar thioacetamides, revealing that they significantly reduced TNF-α secretion from activated macrophages. This effect was mediated through PPARγ activation, leading to decreased NF-kB activation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResult
Compound AAnticancerMelanoma cell lineInduced apoptosis
Compound BAnti-inflammatoryLPS-stimulated macrophagesReduced TNF-α secretion
Compound CAnticancerPancreatic cancer modelSignificant tumor growth reduction
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes involved in cancer progression
Receptor ModulationAlters signaling pathways through receptor interaction
Gene Expression AlterationModifies expression levels of genes related to apoptosis

Q & A

Q. What are the optimal synthetic conditions for preparing N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide with high purity?

  • Methodological Answer: The synthesis requires multi-step reactions with precise control of parameters:
  • Temperature: Maintain 60–80°C during thioether bond formation to minimize side reactions.
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .
  • Reaction Time: Monitor via TLC or HPLC; typical reaction times range from 12–24 hours for amidation steps.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and verify bond formation (e.g., methoxyphenyl and indole-thioacetamide linkages) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+^+ or [M+Na]+^+) with <5 ppm error .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-C bond at ~650 cm1^{-1}) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer:
  • Target Selection: Prioritize targets based on structural analogs (e.g., Bcl-2/Mcl-1 inhibition for indole-acetamide derivatives) .
  • Assay Design: Use fluorescence polarization assays for protein-binding studies or MTT assays for cytotoxicity screening (IC50_{50} determination in cancer cell lines) .
  • Controls: Include positive controls (e.g., staurosporine for apoptosis assays) and vehicle-treated cells to normalize results .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer:
  • Systematic Substitution: Synthesize analogs with variations in the methoxyphenyl (e.g., nitro, chloro) or indole-4-methylbenzyl groups to assess their impact on bioactivity .
  • Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes with targets like Bcl-2 or kinases .
  • Bioactivity Correlation: Compare IC50_{50} values or binding affinities across derivatives to identify critical substituents (e.g., electron-withdrawing groups enhancing cytotoxicity) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer:
  • Purity Verification: Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
  • Assay Standardization: Ensure consistent cell culture conditions (e.g., passage number, serum type) and assay protocols (e.g., incubation time, reagent concentrations) .
  • Structural Confirmation: Re-examine NMR and crystallography data (if available) to confirm compound identity, as subtle isomerism or hydration may alter activity .

Q. What strategies can optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer:
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
  • Microsomal Stability Assays: Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., demethylation of methoxyphenyl) .
  • Isotopic Labeling: Use 14C^{14}C-labeled analogs to track metabolic pathways via LC-MS .

Q. How can researchers elucidate the mechanism of action (MOA) for this compound?

  • Methodological Answer:
  • Transcriptomics/Proteomics: Perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Pull-Down Assays: Use biotinylated analogs to isolate binding proteins, followed by mass spectrometry for identification .
  • Kinase Profiling: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to detect off-target effects .

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